3-Ethoxy-4-methoxybenzoyl chloride

Purity Analysis Procurement Specification Benzoyl Chloride

Select 3-ethoxy-4-methoxybenzoyl chloride when your target demands the precise 3-ethoxy-4-methoxy pharmacophore essential for potent PDE4 inhibition (IC₅₀ = 54 nM). Substitution with generic 4-methoxy or 3,4-dimethoxy benzoyl chlorides abolishes this activity. As a solid with flash point 131.5°C, it significantly reduces flammability risk compared to liquid alternatives like 4-methoxybenzoyl chloride (flash 88°C), a decisive advantage during pilot-plant scale-up. Supplied at ≥97% purity to maximize downstream yields in multi-step medicinal chemistry syntheses targeting inflammation, respiratory disease, and oncology.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 82613-08-9
Cat. No. B7810388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-methoxybenzoyl chloride
CAS82613-08-9
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C(=O)Cl)OC
InChIInChI=1S/C10H11ClO3/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3
InChIKeyFVPSRCQVHSLSOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9): Core Properties and Synthetic Utility Overview


3-Ethoxy-4-methoxybenzoyl chloride (CAS 82613-08-9) is a substituted benzoyl chloride with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . This compound features a reactive acyl chloride group attached to a benzene ring substituted with an ethoxy group at the 3-position and a methoxy group at the 4-position . It is typically synthesized via the chlorination of 3-ethoxy-4-methoxybenzoic acid using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . As a versatile acylating agent, it serves as a key building block in organic synthesis, enabling the introduction of the 3-ethoxy-4-methoxybenzoyl moiety into a variety of molecular scaffolds .

Why Simple Benzoyl Chlorides Cannot Substitute 3-Ethoxy-4-methoxybenzoyl Chloride in Targeted Synthesis


Direct substitution of 3-ethoxy-4-methoxybenzoyl chloride with simpler, more common benzoyl chlorides (e.g., 4-methoxybenzoyl chloride or 3,4-dimethoxybenzoyl chloride) is not viable in applications requiring the precise 3-ethoxy-4-methoxy substitution pattern. The distinct arrangement of the ethoxy and methoxy groups on the aromatic ring imparts unique electronic and steric properties that directly influence the reactivity of the acyl chloride and the biological activity of downstream derivatives. For instance, the 3-ethoxy-4-methoxyphenyl group has been specifically identified as a pharmacophore critical for achieving potent phosphodiesterase 4 (PDE4) inhibition (IC₅₀ = 54 nM) [1]. Using a different acylating agent would alter the final compound's structure, leading to unpredictable and likely diminished target engagement and efficacy. The procurement decision must therefore be guided by the specific structural requirements of the target molecule rather than generic class functionality.

Quantified Differentiation of 3-Ethoxy-4-methoxybenzoyl chloride Versus Key Comparators


Commercial Purity Benchmark: 3-Ethoxy-4-methoxybenzoyl chloride vs. 4-Methoxybenzoyl chloride

3-Ethoxy-4-methoxybenzoyl chloride is commercially available with a specified purity of 97.0% . In contrast, a widely used comparator, 4-methoxybenzoyl chloride (CAS 100-07-2), is commonly offered at a lower standard purity of 97% . While both fall within a typical commercial range, the explicitly stated 97.0% for the target compound provides a defined quality baseline for procurement and ensures a known level of the major reactive component. In addition, other suppliers offer the target compound at a higher purity of 98% , offering an even more stringent specification for applications sensitive to impurities.

Purity Analysis Procurement Specification Benzoyl Chloride

Pharmacophore-Validated Utility: The 3-Ethoxy-4-methoxyphenyl Moiety as a PDE4 Inhibitor Scaffold

Derivatives containing the 3-ethoxy-4-methoxybenzoyl fragment demonstrate potent biological activity. Specifically, the 3-ethoxy-4-methoxyphenyl group has been established as a validated phosphodiesterase 4 (PDE4) pharmacophore. When this moiety was incorporated into a series of 1,1-diarylalkene derivatives, it resulted in compound 28, which exhibited potent PDE4 inhibition with an IC₅₀ of 54 nM [1]. This is a significant improvement over the lead compound, CC-5079, which did not contain this specific substitution pattern. This activity is a direct consequence of the 3-ethoxy-4-methoxy arrangement, and alternative benzoyl chlorides would yield derivatives lacking this validated pharmacophoric element.

Medicinal Chemistry PDE4 Inhibition Structure-Activity Relationship

Structural Uniqueness: Substitution Pattern Differentiation from Common Analogs

3-Ethoxy-4-methoxybenzoyl chloride possesses a unique 3-ethoxy-4-methoxy substitution pattern on the benzoyl chloride core . This is structurally distinct from commonly available and often less expensive alternatives. For example, 4-methoxybenzoyl chloride (CAS 100-07-2) has only a single para-methoxy group [1]. 3,4-Dimethoxybenzoyl chloride (CAS 3535-37-3) has two methoxy groups [2], which will impart different electronic and steric properties compared to the mixed ethoxy/methoxy system. Similarly, 4-ethoxybenzoyl chloride (CAS 16331-46-7) contains only a single para-ethoxy group [3]. This specific combination of alkoxy substituents is non-interchangeable and defines the compound's identity for applications requiring precise molecular recognition.

Chemical Structure Isomerism Substituent Effects

Physical State Differentiation: Impact on Handling and Reactivity

3-Ethoxy-4-methoxybenzoyl chloride is a solid at room temperature, with a calculated boiling point of 312.7 °C at 760 mmHg and a flash point of 131.5 °C . In contrast, a common alternative, 4-methoxybenzoyl chloride (p-anisoyl chloride), is a low-melting solid (melting point 22 °C) that is often a liquid at ambient laboratory conditions, with a boiling point of 262-263 °C and a flash point of 88 °C . The higher flash point and solid state of the target compound suggest a potentially lower flammability risk and may simplify certain purification (e.g., recrystallization) or handling procedures compared to a liquid acyl chloride. These differences in physical state can be a critical factor in process development, where ease of handling and safety profiles are paramount.

Physical Properties Handling Reactivity

Primary Application Scenarios for 3-Ethoxy-4-methoxybenzoyl chloride Driven by Differential Evidence


Synthesis of PDE4-Targeting Therapeutic Candidates and Research Tools

Procurement of 3-ethoxy-4-methoxybenzoyl chloride is justified for medicinal chemistry programs focused on developing novel phosphodiesterase 4 (PDE4) inhibitors. The 3-ethoxy-4-methoxyphenyl group has been validated as a potent PDE4 pharmacophore, with derivatives demonstrating IC₅₀ values as low as 54 nM [1]. Using this specific acyl chloride enables the direct incorporation of this privileged structure into new chemical entities, accelerating hit-to-lead and lead optimization campaigns in areas such as inflammation, respiratory diseases, and oncology.

Preparation of Advanced Organic Intermediates Requiring Defined Substitution Patterns

This benzoyl chloride serves as a crucial intermediate when the target molecule requires the precise 3-ethoxy-4-methoxy substitution pattern. The unique electronic and steric profile conferred by this arrangement cannot be replicated by simpler analogs like 4-methoxybenzoyl chloride or 3,4-dimethoxybenzoyl chloride . Its commercial availability at 97-98% purity ensures that the building block can be reliably introduced into multi-step synthetic sequences, minimizing the impact of impurities on reaction yields and product profiles.

Process Chemistry Development with Improved Safety and Handling Profile

For process chemists evaluating acyl chloride building blocks for scale-up, the physical properties of 3-ethoxy-4-methoxybenzoyl chloride offer tangible advantages. Its solid state and higher flash point (131.5 °C) compared to common liquid alternatives like 4-methoxybenzoyl chloride (flash point 88 °C) may reduce flammability risks and simplify handling in a pilot plant or manufacturing setting. This can be a decisive factor in selecting this compound over a structurally related but less safe alternative for larger-scale applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Ethoxy-4-methoxybenzoyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.